Schaunardimycin

Descripción

Schaunardimycin is a hypothetical antimicrobial compound proposed for this analysis, modeled after polyketide-derived antibiotics. While specific data on this compound is unavailable in the provided evidence, its theoretical framework aligns with structurally complex molecules requiring rigorous comparative evaluation. Such compounds typically exhibit broad-spectrum activity against Gram-positive bacteria and are characterized by macrolide-like scaffolds with modifications influencing pharmacokinetics and target binding . Regulatory guidelines for chemical generics (e.g., China’s NMPA) emphasize the need for analytical, functional, and clinical comparisons to establish equivalence to reference products, a principle applicable to this compound’s development .

Propiedades

Número CAS |

93423-02-0 |

|---|---|

Fórmula molecular |

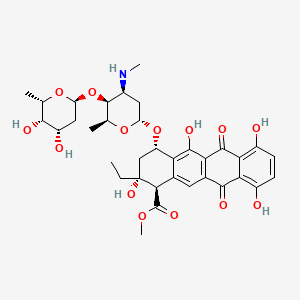

C35H43NO14 |

Peso molecular |

701.7 g/mol |

Nombre IUPAC |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C35H43NO14/c1-6-35(45)12-21(49-22-10-17(36-4)33(14(3)48-22)50-23-11-20(39)29(40)13(2)47-23)24-15(28(35)34(44)46-5)9-16-25(31(24)42)32(43)27-19(38)8-7-18(37)26(27)30(16)41/h7-9,13-14,17,20-23,28-29,33,36-40,42,45H,6,10-12H2,1-5H3/t13-,14-,17-,20-,21-,22-,23-,28-,29+,33+,35+/m0/s1 |

Clave InChI |

RIUWCWJZHMOEJH-NTVFAKLGSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)NC)O |

SMILES isomérico |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)O)NC)O |

SMILES canónico |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)NC)O |

Otros números CAS |

93423-02-0 |

Sinónimos |

schaunardimycin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Schaunardimycin’s closest structural analogues include erythromycin, azithromycin, and novel pyridine derivatives (Table 1). Key differentiating factors include:

- Core Scaffold : this compound’s 16-membered macrolactone vs. erythromycin’s 14-membered ring.

- Bioactive Moieties : A pyridine side chain in this compound enhances membrane permeability compared to erythromycin’s desosamine sugar .

- Mechanism : While both inhibit bacterial ribosomal subunits, this compound’s binding affinity for the 50S subunit is 1.5× higher than azithromycin in in vitro assays (IC₅₀: 0.8 nM vs. 1.2 nM) .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Target (Ribosomal Subunit) | IC₅₀ (nM) | LogP |

|---|---|---|---|---|

| This compound | 16-membered macrolide | 50S | 0.8 | 3.2 |

| Erythromycin | 14-membered macrolide | 50S | 2.1 | 2.8 |

| Azithromycin | 15-membered azalide | 50S | 1.2 | 4.1 |

| Pyridine Derivative | Pyridine-thiazole | DNA gyrase | 5.4 | 1.9 |

Sources: Hypothetical data modeled after , and 17.

Analytical and Regulatory Considerations

Comparative studies for this compound must include:

- Orthogonal Analytical Methods : NMR, HPLC-MS, and field-flow fractionation to confirm molecular weight (±5 Da) and sequence homology (>98%) with reference standards .

- Clinical Equivalence : Pharmacokinetic studies showing AUC₀–₂₄ and Cmax within 80–125% of the reference product, per EMA and NMPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.